3-Phenyl-1,2-dihydronaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
20669-52-7 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-phenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-9,12H,10-11H2 |
InChI Key |
CGCRJJZWGYGLHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Phenyl 1,2 Dihydronaphthalene and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 1,2-dihydronaphthalene (B1214177) core efficiently, often by forming multiple carbon-carbon bonds in a single cascade or through strategic cyclization events. These methods are prized for their atom and step economy, providing streamlined access to complex polycyclic structures from readily available starting materials. chinesechemsoc.org
Metal-Catalyzed [4+2] Annulation Reactions and Related Cyclizations
Metal catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be unfeasible. For the synthesis of 1,2-dihydronaphthalenes, metal-catalyzed [4+2] annulation reactions, where a four-atom component reacts with a two-atom component to form a six-membered ring, are particularly powerful.
Electrochemical Oxidative Annulation of Styrenes
A novel and environmentally conscious approach to 1,2-dihydronaphthalenes involves the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.org This method circumvents the need for metal catalysts and external chemical oxidants, relying on anodic oxidation to control the reactivity of two different styrene (B11656) molecules. The transformation proceeds with high regioselectivity and diastereoselectivity, offering a powerful tool for assembling polysubstituted six-membered rings from commercial materials. chinesechemsoc.org
This electrochemical strategy stands as a promising alternative to traditional synthetic routes, such as the partial hydrogenation of naphthalenes or the elimination reactions of substituted tetrahydronaphthalenes, which can be limited by harsh conditions and narrow substrate applicability. chinesechemsoc.org By leveraging the distinct oxidation potentials of different styrenes, this method achieves a controlled cross-annulation. chinesechemsoc.org
Table 1: Conceptual Overview of Electrochemical [4+2] Annulation
| Component 1 | Component 2 | Conditions | Product | Key Features |
| Styrene Derivative A | Styrene Derivative B | Electrochemical Oxidation | Polysubstituted 1,2-Dihydronaphthalene | Metal-free, No external oxidant, High regioselectivity, High diastereoselectivity |
Cobalt(III)-Catalyzed Metalloradical Activation of O-Styryl N-Tosyl Hydrazones
The catalytic activation of o-styryl N-tosyl hydrazones using cobalt complexes presents a robust method for synthesizing substituted 1,2-dihydronaphthalenes. rsc.orgnih.gov This strategy takes advantage of the unique reactivity of a cobalt(III)-carbene radical intermediate. rsc.orgnih.gov The reaction has been successfully applied to a wide array of substrates bearing various substituents on the aromatic ring. rsc.orgrsc.org
Mechanistic investigations, supported by DFT calculations and trapping experiments, point to a complex metallo-radical pathway. rsc.orgnih.gov The cycle is initiated by the formation of a Co(III)-carbene radical, which then undergoes a hydrogen atom transfer (HAT) from the allylic position to generate a benz-allylic radical. nih.gov The final ring-closure to the 1,2-dihydronaphthalene product can occur through two possible routes: a direct radical-rebound step or a pathway involving the dissociation of a reactive ortho-quinodimethane (o-QDM) intermediate, followed by a pericyclic 6π-cyclization. rsc.orgrsc.org The latter pathway is strongly supported by the observation that the nature of the substituent at the vinylic position significantly impacts the reaction yield, an unexpected outcome for a simple radical-rebound mechanism. rsc.orgrsc.org For instance, substrates with an ester group (COOEt) at this position generally produce the desired cyclic products in good to excellent yields, typically ranging from 70-90%. rsc.orgnih.gov
Interestingly, if the allylic position of the substrate is substituted with an alkyl group, the reaction pathway shifts to preferentially form E-aryl-dienes in high yields, further corroborating the involvement of the o-QDM intermediate. rsc.orgnih.gov
Table 2: Substrate Scope in Cobalt(III)-Catalyzed Synthesis of 1,2-Dihydronaphthalenes
| Substrate | R¹ Substituent (Aromatic Ring) | R² Substituent (Vinylic Position) | Product | Isolated Yield (%) |
| o-Styryl N-Tosyl Hydrazone | Various (H, OMe, etc.) | COOEt | Substituted 1,2-Dihydronaphthalene | ~70-90 rsc.orgnih.gov |
| o-Styryl N-Tosyl Hydrazone | Various | Other than COOEt | Substituted 1,2-Dihydronaphthalene | Variable rsc.org |
| Allylic-Substituted Substrate | Various | COOEt | E-Aryl-Diene | Excellent rsc.orgnih.gov |
Indium(III)-Lewis Acid Catalyzed Cascade Reactions of Diarylalkynes with Acrylates
An efficient assembly of aryldihydronaphthalene derivatives can be achieved through a cascade reaction of diarylalkynes with acrylates, catalyzed by a combined Indium(III)-based Lewis acid system. dntb.gov.uanih.gov This approach is notable for its ability to construct multiple new carbon-carbon bonds and the polycyclic framework in a minimal number of steps. nih.gov
The catalytic system typically involves an Indium(III) salt, such as Indium(III) triflate (In(OTf)₃) or Indium(III) chloride (InCl₃), used in conjunction with trimethylsilyl (B98337) bromide (TMSBr). dntb.gov.uanih.gov This combination of two Lewis acids results in an augmented catalytic activity that is not observed when either component is used alone. dntb.gov.uanih.gov The reaction proceeds through a cascade mechanism, demonstrating the power of cooperative catalysis in complex organic transformations.
Table 3: Indium(III)-Catalyzed Synthesis of Aryldihydronaphthalene Derivatives
| Alkyne Substrate | Alkene Substrate | Catalyst System | Product Type |
| Diarylalkyne | Acrylate | In(III) salt + TMSBr | Aryldihydronaphthalene |
Ring-Closing Reactions and Intramolecular Cyclizations
Beyond [4+2] annulations, direct intramolecular cyclizations and ring-closing reactions serve as a cornerstone for the synthesis of the 1,2-dihydronaphthalene scaffold. These reactions often involve the formation of a key carbon-carbon bond to close a pre-functionalized linear precursor.
One prominent example is the cobalt-catalyzed reaction of o-styryl N-tosyl hydrazones, which can be described as a net intramolecular carbene insertion into an allylic C(sp³)-H bond. rsc.org Other distinct strategies have also been developed. Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) have proven to be optimal in mediating the ring-expansion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates to furnish 1,2-dihydronaphthalene-3-carboxylic acid esters with high yields. nih.gov
Furthermore, a sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes has been reported to produce 3-sulfenyl-1,2-dihydronaphthalenes. nih.gov In this process, a sulfoxide (B87167) activated by an anhydride (B1165640) acts as a sulfur electrophile, triggering the intramolecular cyclization. nih.gov
Reductive and Dehydrative Pathways from Naphthalene (B1677914) Precursors
Traditional, though still relevant, methods for synthesizing 1,2-dihydronaphthalenes involve the chemical modification of more readily available naphthalene or tetrahydronaphthalene (tetralin) skeletons.
A primary reductive pathway is the partial hydrogenation of naphthalene. chinesechemsoc.org This requires careful control of reaction conditions to prevent over-reduction to the fully saturated tetralin or decalin systems.
Conversely, dehydrative and related elimination pathways start from tetrahydronaphthalene precursors. The elimination of a water molecule from a hydroxyl-substituted tetralin (an alcohol) or the removal of a hydrogen halide from a halo-substituted tetralin can introduce the requisite double bond to form the 1,2-dihydronaphthalene structure. chinesechemsoc.org A more specialized example is the "dihydronaphthalene elimination reaction," where a complex such as Na₂{C₁₀H₈[Ga(CH₂CMe₂Ph)₂Cl]₂} reacts with amines, resulting in the elimination of 1,2-dihydronaphthalene (C₁₀H₁₀) alongside the formation of gallium-amide compounds. acs.org
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors through a series of imaginary bond disconnections. ias.ac.inquizlet.com This process is fundamental to designing a logical and efficient synthetic route. amazonaws.comnumberanalytics.com
The structure of 3-phenyl-1,2-dihydronaphthalene offers several logical points for disconnection, each corresponding to a different forward synthetic reaction. Key strategies include intramolecular cyclizations and cycloadditions.
Intramolecular Cyclization Approach: A common and powerful strategy involves the formation of the dihydronaphthalene ring system via an intramolecular cyclization. rsc.org One such disconnection breaks the C4-C4a bond, suggesting a Friedel-Crafts-type reaction. This retrosynthetic step would lead to a precursor like a 4-aryl-1-phenylbutanoyl chloride. The forward reaction would involve an acid-catalyzed acylation to form a tetralone intermediate, which can then be converted to the target dihydronaphthalene.
Electrocyclization Approach: Another effective strategy is based on a 6π electrocyclization reaction. Disconnecting the C4a-C8a and C2-C3 bonds (as part of a concerted process) leads to a substituted o-quinodimethane (o-QDM) intermediate, which itself arises from an even simpler acyclic precursor, such as an appropriately substituted o-styryl derivative. nih.govrsc.orgnih.gov The forward synthesis would involve generating the reactive o-QDM, which then undergoes a spontaneous 6π thermal cyclization to form the 1,2-dihydronaphthalene ring system. nih.govnih.gov
Ring-Expansion Approach: A less common but innovative strategy involves the ring-expansion of a cyclopropane derivative. This disconnection would break the C2-C3 and C1-C2 bonds of the dihydronaphthalene core, leading back to a phenyl-substituted hydroxymethyl cyclopropane carboxylate precursor. rsc.org The synthetic route would utilize a Lewis acid-catalyzed rearrangement to expand the three-membered ring into the desired six-membered dihydronaphthalene structure. rsc.org
Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a key bond-forming step or to manage chemoselectivity. lkouniv.ac.infiveable.mewordpress.com FGI is crucial in nearly all multi-step syntheses. solubilityofthings.comimperial.ac.uk
In the context of synthesizing this compound, several FGIs are necessary:
For the Friedel-Crafts approach: A carboxylic acid in the precursor may need to be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) to enable the intramolecular acylation. The resulting ketone (a tetralone) must then be transformed into the dihydronaphthalene. This can be achieved via reduction of the ketone to an alcohol (e.g., with NaBH₄), followed by acid-catalyzed dehydration to form the double bond. fiveable.me
For the Electrocyclization approach: The synthesis often starts from a substituted benzaldehyde. This aldehyde is first converted into a styryl system via a Wittig or Horner-Wadsworth-Emmons reaction. This styryl compound is then transformed into a suitable precursor for generating the o-QDM, such as an N-tosylhydrazone. nih.gov
General Considerations: If a desired starting material is not readily available, FGI becomes essential. For instance, an aromatic amino group can be prepared from the reduction of a nitro group, or an aromatic carboxylic acid can be synthesized by oxidizing a methyl group. lkouniv.ac.inwordpress.com These transformations allow chemists to start from simpler, more accessible materials. lkouniv.ac.in
Synthesis of Key Substituted Analogues of this compound
The methodologies for synthesizing the parent compound can be extended to create a variety of substituted analogues, which are important for studying structure-activity relationships.
The introduction of the key phenyl group at the C3 position, or other aromatic substituents, can be achieved at various stages of the synthesis.
Coupling Reactions: Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A pre-formed dihydronaphthalene scaffold containing a halide or triflate at the C3 position can be coupled with an arylboronic acid (or its ester) in a Suzuki-Miyaura coupling. rsc.org This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. rsc.org
Cyclization of Aryl-Tethered Precursors: An alternative to late-stage C-C bond formation is to incorporate the aryl substituent into the precursor before the cyclization event. For instance, a sulfur-mediated electrophilic cyclization of an aryl-tethered internal alkyne can yield a 3-sulfenyl-1,2-dihydronaphthalene. rsc.org While this introduces a sulfenyl group, further modifications or different cyclization strategies can directly install an aryl group. A cascade cyclization of diarylalkynes with acrylates, catalyzed by a combined Lewis acid system, can also construct the aryldihydronaphthalene skeleton directly. rsc.org
Visible Light-Mediated Synthesis: Recent advances have utilized visible light photoredox catalysis merged with cobalt catalysis for the construction of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes. rsc.org This method involves a single-electron oxidation or a metal-hydride hydrogen atom transfer (MHAT) process and allows for the formation of the aryldihydronaphthalene core with concomitant introduction of the aryl group. rsc.org
When the dihydronaphthalene core contains stereocenters, controlling the three-dimensional arrangement of atoms becomes critical. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. youtube.com
Several strategies have been developed for the stereoselective synthesis of chiral dihydronaphthalenes and related structures:
Catalytic Asymmetric Cycloadditions: The Diels-Alder reaction is a powerful method for forming cyclohexene (B86901) rings with high stereocontrol. By using chiral catalysts, such as a chiral phosphoric acid, a quinone can react with a diene in an enantioselective Diels-Alder reaction to produce chiral tetrahydronaphthalene-1,4-diones, which are precursors to chiral dihydronaphthalenes. researchgate.net
Organocatalytic Cascade Reactions: Chiral amines can catalyze cascade reactions to produce chiral dihydronaphthalenes with high enantioselectivity. datapdf.com For example, an enantioselective Michael-aldol cascade reaction between an arylalkane and an enal, activated by a chiral secondary amine catalyst, can construct the dihydronaphthalene framework while setting multiple stereocenters. datapdf.com
Substrate-Controlled Diastereoselective Additions: If a precursor already contains a chiral center (a chiral auxiliary), it can direct the stereochemical outcome of subsequent reactions. For instance, the diastereoselective addition of organometallic reagents to chiral naphthalenes bearing a chiral oxazoline (B21484) auxiliary can lead to the formation of chiral dihydronaphthalenes with high stereopurity. acs.org The auxiliary is then removed to yield the final enantiomerically enriched product.
Asymmetric Intramolecular Heck Reaction: For certain substituted systems, a palladium-catalyzed intramolecular Mizoroki-Heck reaction using a chiral ligand can achieve cyclization with excellent enantioselectivity. This has been successfully applied in the asymmetric synthesis of the related natural product (+)-linoxepin, demonstrating a powerful method for creating chiral polycyclic systems containing a dihydronaphthalene-like core. rsc.org
These stereoselective methods are essential for the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. youtube.comnih.gov
Reactivity and Mechanistic Transformations of 3 Phenyl 1,2 Dihydronaphthalene Systems
Photochemical Reactions and Photoisomerizations
The photochemistry of phenyl-substituted 1,2-dihydronaphthalenes is characterized by a series of complex rearrangements and isomerizations. The specific outcomes of these reactions are highly dependent on the substitution pattern of the phenyl group and the reaction conditions, such as the solvent and the presence of additives.
Photo-induced 1,3-Hydrogen Shifts and Rearrangements
While 1,2-dihydronaphthalenes can undergo photochemical 1,3-hydrogen shifts, this process is not typically observed in the absence of a primary amine or a base. ru.nl For many phenyl-substituted 1,2-dihydronaphthalenes, the primary photochemical reaction in nonpolar solvents is the formation of benzobicyclo[3.1.0]hex-2-enes. ru.nl However, 3-Phenyl-1,2-dihydronaphthalene presents an exception to this general reactivity pattern. ru.nlkisti.re.kr Unlike its isomers, this compound is reported to be photostable under certain conditions, highlighting the influence of the phenyl group's position on the molecule's excited-state reactivity. kisti.re.krresearchgate.net
The mechanism of a rsc.orgru.nl hydrogen shift is governed by Woodward-Hoffmann rules, which dictate that a thermal shift would have to proceed through a geometrically impossible antarafacial transition state. stereoelectronics.orgucla.edu A photochemical rsc.orgru.nl hydrogen shift, on the other hand, is symmetry-allowed to proceed suprafacially, making it a more feasible pathway under irradiation. stereoelectronics.orgyoutube.com
Formation of Benzobicyclo[3.1.0]hex-2-enes from Phenyl-Dihydronaphthalenes
The formation of benzobicyclo[3.1.0]hex-2-enes is a principal photoreaction for many 1,2-dihydronaphthalenes upon irradiation in nonpolar solvents like hexane. ru.nlru.nl This reaction proceeds through a concerted π + π photocycloaddition from a specific ground-state conformation. ru.nl For instance, the irradiation of 2-phenyl-1,2-dihydronaphthalene (B14537153) yields both endo- and exo-6-phenylbenzobicyclo[3.1.0]hex-2-ene. researchgate.net Similarly, 4-phenyl-1,2-dihydronaphthalene (B1594935) primarily forms 1-phenylbenzobicyclo[3.1.0]hex-2-ene. kisti.re.krresearchgate.net
In contrast, this compound is noted for its photostability, and 1-phenyl-1,2-dihydronaphthalene (B90941) selectively produces only the exo-isomer of 4-phenylbenzobicyclo[3.1.0]hex-2-ene. kisti.re.krresearchgate.net These differences in reactivity underscore the steric and electronic influences of the phenyl substituent on the photochemical pathways. researchgate.net The formation of these bicyclic compounds can be viewed as a di-π-methane rearrangement, a common photochemical process in systems containing two π-systems separated by a single sp³-hybridized carbon.
| Phenyl-Dihydronaphthalene Isomer | Primary Photoproduct(s) in Nonpolar Solvents |
| 1-Phenyl-1,2-dihydronaphthalene | exo-4-Phenylbenzobicyclo[3.1.0]hex-2-ene kisti.re.krresearchgate.net |
| 2-Phenyl-1,2-dihydronaphthalene | endo- and exo-6-Phenylbenzobicyclo[3.1.0]hex-2-ene researchgate.net |
| This compound | Photostable kisti.re.krresearchgate.net |
| 4-Phenyl-1,2-dihydronaphthalene | 1-Phenylbenzobicyclo[3.1.0]hex-2-ene kisti.re.krresearchgate.net |
Amine-Mediated and Acid-Catalyzed Photochemical Processes
The photochemical behavior of dihydronaphthalenes can be significantly altered by the presence of amines or acids. Amines can promote the photochemical rearrangement of 1,2-dihydronaphthalenes to 1,4-dihydronaphthalenes. researchgate.net This transformation is thought to proceed via an electron transfer mechanism. rsc.org
Acid catalysis can also play a crucial role in photochemical reactions. rsc.org For instance, in the presence of acid, certain photochemical reactions can occur that are otherwise not observed, sometimes leading to products analogous to those from Friedel-Crafts reactions. rsc.org The pH of the reaction medium can dramatically affect the photochemical pathway, as demonstrated by the pH-dependent photodynamics of other aromatic compounds where deprotonation can accelerate photoreactions by opening up new decay channels from the excited state. rsc.org While specific studies on the amine-mediated and acid-catalyzed photochemistry of this compound are not extensively detailed in the provided context, the general principles suggest that its reactivity could be manipulated through such conditions.
Thermal Rearrangements and Pyrolysis Pathways
High-temperature conditions, particularly those employed in flash vacuum pyrolysis (FVP), induce significant rearrangements in phenyl-substituted 1,2-dihydronaphthalenes. These transformations provide insights into the intrinsic thermal stability and reactivity of these systems.
Flash Vacuum Pyrolysis (FVP) Studies
Flash vacuum pyrolysis (FVP) is a powerful technique for studying unimolecular thermal reactions by heating a substrate under high vacuum for a very short duration. wikipedia.orgwikipedia.org Studies on phenyl-substituted 1,2-dihydronaphthalenes using FVP have revealed complex interconversions between different isomers. rsc.org For instance, 2-phenyl- and this compound have been shown to interconvert under FVP conditions. rsc.org These high-temperature reactions often involve multiple steps and the formation of transient intermediates. rsc.org A significant observation in the FVP of these compounds is the partial oxidation to the corresponding phenylnaphthalenes. rsc.org
Mechanistic Investigations of Interconversion via Sigmatropic Hydrogen Shifts
The interconversion of phenyl-1,2-dihydronaphthalene isomers under thermal conditions is believed to occur through a series of sigmatropic hydrogen shifts. rsc.org Specifically, two consecutive researchgate.netrsc.org-hydrogen shifts are proposed to be the key mechanistic steps. rsc.org A sigmatropic rearrangement involves the migration of a sigma bond across a π-electron system. wikipedia.orglibretexts.org
In the case of the interconversion between 2- and this compound, the proposed mechanism involves an initial researchgate.netrsc.org-hydrogen shift to form a non-aromatic 2,3-dihydronaphthalene (B14533105) intermediate. ru.nl A subsequent researchgate.netrsc.org-hydrogen shift then leads to the rearranged 1,2-dihydronaphthalene (B1214177) isomer. rsc.org The use of deuterium-labeled starting materials has been instrumental in confirming this pathway. rsc.org Thermal researchgate.netrsc.org-hydrogen shifts are symmetry-allowed to proceed suprafacially, making them favorable under thermal conditions. libretexts.orgspcmc.ac.in This contrasts with rsc.orgru.nl-hydrogen shifts, which are thermally forbidden to occur suprafacially. stereoelectronics.orgucla.edu
The high activation energy for these rearrangements in dihydronaphthalenes is attributed to the disruption of the aromatic system in the transition state. ru.nl Further evidence from FVP studies suggests the formation of diphenylbutadiene intermediates in the hot zone, which can then recyclize to form phenyldihydronaphthalenes upon cooling. rsc.org
| Reactant Isomer | Key Intermediate | Product Isomer |
| 2-Phenyl-1,2-dihydronaphthalene | 2-Phenyl-2,3-dihydronaphthalene rsc.org | This compound rsc.org |
| This compound | 2-Phenyl-2,3-dihydronaphthalene rsc.org | 2-Phenyl-1,2-dihydronaphthalene rsc.org |
Evidence for Diarylbutadiene Intermediates
The thermal rearrangements of phenyl-substituted 1,2-dihydronaphthalenes provide compelling evidence for the formation of diarylbutadiene intermediates. Studies utilizing flash vacuum pyrolysis (FVP) have demonstrated the interconversion of various phenyl-1,2-dihydronaphthalene isomers. Specifically, 2-phenyl- and this compound have been shown to interconvert through two successive sigmatropic 1,5-hydrogen shifts, which proceed via 2-phenyl-2,3-dihydronaphthalene as an intermediate.
Crucial evidence for the involvement of diarylbutadiene intermediates comes from deuterium (B1214612) labeling studies. The distribution of deuterium in the products formed during pyrolysis suggests that in the high-temperature zone, the dihydronaphthalene ring opens to form diphenylbutadienes. These intermediates are then reconverted into phenyldihydronaphthalenes upon cooling. This mechanism was further substantiated by the FVP of related compounds, confirming this type of interconversion. During these thermal processes, partial oxidation of the starting material to the corresponding phenylnaphthalenes is also observed.
Oxidative Transformations
The biphenyl (B1667301) dioxygenase (BPO) from bacteria such as Sphingomonas yanoikuyae is capable of catalyzing a range of oxidative reactions on 1,2-dihydronaphthalene and its derivatives. These enzymatic transformations include dioxygenation, monooxygenation, and desaturation (dehydrogenation). While research has extensively focused on the parent 1,2-dihydronaphthalene, the substrate oxidation profile of BPO provides insight into its potential action on phenyl-substituted analogs.
For 1,2-dihydronaphthalene, S. yanoikuyae strain B1, which expresses BPO, oxidizes the substrate to several products. The major product is (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, with smaller amounts of (+)-(R)-2-hydroxy-1,2-dihydronaphthalene, naphthalene (B1677914), and α-tetralone also being formed. A mutant strain, B8/36, which lacks an active cis-biphenyl dihydrodiol dehydrogenase, produces (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene as a significant product. The results indicate that BPO can desaturate 1,2-dihydronaphthalene to naphthalene, which then serves as a substrate for subsequent cis-dihydroxylation. The enzyme system also demonstrates enantioselective dehydrogenation capabilities on related cis-diol substrates.
Table 1: Products from the Biocatalytic Oxidation of 1,2-Dihydronaphthalene by Sphingomonas yanoikuyae Strains
| Strain | Product | Relative Yield |
| B1 | (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | 73% |
| (+)-(R)-2-hydroxy-1,2-dihydronaphthalene | 15% | |
| Naphthalene | 6% | |
| α-Tetralone | 6% | |
| B8/36 | (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene | 51% |
| (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | 44% | |
| (+)-(R)-2-hydroxy-1,2-dihydronaphthalene | 5% |
Data sourced from Eaton et al. (1996).
A modern and efficient method for the oxidation of 1,2-dihydronaphthalenes to their corresponding naphthalene derivatives involves a metal-free, visible-light-mediated dehydrogenation process. This reaction utilizes an organic photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, in conjunction with an external oxidant like diphenyliodonium (B167342) triflate. The transformation proceeds smoothly under mild conditions and demonstrates tolerance for various functional groups, providing good to excellent yields of polyaromatic naphthalenes.
The proposed mechanism suggests that the excited state of the photocatalyst initiates the reaction by reducing the diphenyliodonium salt to generate a phenyl radical. This radical then abstracts a hydrogen atom from the 1,2-dihydronaphthalene, forming a benzylic radical intermediate. Subsequent oxidation of this radical, followed by deprotonation, leads to the formation of the aromatic naphthalene product. This methodology is also applicable, albeit with lower conversions, to the more challenging aromatization of tetrahydronaphthalenes.
Table 2: Examples of Metal-Free Photocatalytic Aromatization of 1,2-Dihydronaphthalenes
| Substrate | Product | Yield |
| 1-Phenyl-1,2-dihydronaphthalene | 1-Phenylnaphthalene | 92% |
| 1-(p-Tolyl)-1,2-dihydronaphthalene | 1-(p-Tolyl)naphthalene | 99% |
| 1-(p-Methoxyphenyl)-1,2-dihydronaphthalene | 1-(p-Methoxyphenyl)naphthalene | 94% |
General Conditions: 1,2-dihydronaphthalene (1.0 equiv.), diphenyliodonium triflate (1.0 equiv.), Mes-Acr (2.5 mol-%) in AcOEt under blue irradiation. Data sourced from Rammal et al. (2020).
The conversion of this compound to its corresponding naphthalene derivative, 2-phenylnaphthalene, is a common transformation. This aromatization can occur as a side reaction during other processes or as the intended outcome of a dedicated oxidative procedure. For instance, during flash vacuum pyrolysis of phenyl-substituted 1,2-dihydronaphthalenes, partial oxidation to the corresponding phenylnaphthalenes is observed alongside thermal rearrangements.
More controlled and higher-yielding methods are available, such as the visible-light-mediated photocatalytic dehydrogenation described previously, which efficiently converts various 1,2-dihydroarylnaphthalenes into their fully aromatic counterparts. Furthermore, biocatalytic routes exist where dioxygenase enzymes can dehydrogenate the dihydronaphthalene ring to form the naphthalene core, which can then be further processed by the organism.
Further Functionalization and Derivatization Reactions
The carbon-carbon double bond in the this compound system can be readily reduced through catalytic hydrogenation to yield the corresponding 3-phenyl-1,2,3,4-tetrahydronaphthalene. This transformation is a standard procedure in organic synthesis, typically employing a metal catalyst and a source of hydrogen.
The hydrogenation of substituted 1,2-dihydronaphthalenes can be achieved using various catalytic systems. For heavily substituted substrates like 3,4-diphenyl-1,2-dihydronaphthalenes, iridium-based catalysts, such as those with P^N ligands, have been used effectively under hydrogen pressure. The reaction conditions, including pressure and temperature, can be optimized to achieve high conversion. For example, hydrogen pressures ranging from 5 to 40 bar and temperatures from 30 to 80°C are commonly employed. The choice of catalyst can also influence the stereochemical outcome of the reaction, with chiral catalysts being used to achieve asymmetric hydrogenation.
Table 3: General Conditions for Hydrogenation of Dihydronaphthalene Systems
| Catalyst Type | Hydrogen Source | Pressure | Temperature |
| Ir-P^N Complexes | H₂ Gas | 5 - 30 bar | 60°C |
| Transition Metal Complexes | Transfer Hydrogenation | N/A | 38 - 50°C |
| Pd, Pt, Ni, Rh-based | H₂ Gas | 1 - 40 bar | 30 - 80°C |
Data sourced from multiple reports on dihydronaphthalene and tetrahydronaphthalene synthesis.
Functional Group Modifications for Enhanced Reactivity
The strategic modification of functional groups within the this compound framework is a key approach to enhance its reactivity and broaden its synthetic utility. These modifications can activate the molecule for subsequent transformations, introduce new reactive sites, or alter its electronic properties to facilitate specific chemical reactions.
One significant strategy involves the direct incorporation of functional groups during the synthesis of the dihydronaphthalene ring system. For instance, a sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes has been employed to produce 3-sulfenyl-1,2-dihydronaphthalenes. nih.gov In this process, a sulfoxide (B87167), activated by an anhydride (B1165640), acts as a sulfur electrophile, which initiates an intramolecular cyclization of the alkyne. This method not only constructs the dihydronaphthalene core but also installs a sulfenyl group at the 3-position, which can serve as a handle for further chemical manipulation. nih.gov
Another powerful modification is the conversion of existing functional groups into others that offer different reactive profiles. A notable example is the transformation of phenolic dihydronaphthalene analogues into their corresponding anilines. nih.gov This conversion is typically achieved in a three-step sequence, often involving a palladium-catalyzed amination reaction, and can proceed in good yield (>60%). nih.gov This transformation is significant as it replaces a hydroxyl group with an amino group, fundamentally altering the nucleophilicity and electronic properties of the aromatic ring, thereby opening up new avenues for derivatization and coupling reactions. nih.gov
The table below summarizes key functional group modifications applied to dihydronaphthalene systems.
| Starting Material Type | Reagents/Conditions | Modification Type | Product | Significance | Reference |
| Aryl-tethered internal alkyne | Sulfoxide, Anhydride | Electrophilic Cyclization / Sulfenylation | 3-Sulfenyl-1,2-dihydronaphthalene | Introduces a versatile sulfenyl group for further reactions. | nih.gov |
| Phenolic dihydronaphthalene | Three steps, including Pd-catalyzed amination | Hydroxyl to Amino Conversion | Amino dihydronaphthalene | Enhances nucleophilicity and enables different coupling chemistries. | nih.gov |
These modifications are instrumental in developing diverse aryldihydronaphthalene (ADHN) analogues, which provides a crucial foundation for exploring structure-activity relationships in medicinal chemistry and materials science. nih.gov
Rearrangement Reactions of Disubstituted Phenyl-Dihydronaphthalenes
Rearrangement reactions in disubstituted phenyl-dihydronaphthalene systems provide a pathway to complex molecular architectures, often leading to significant changes in the carbon skeleton. These transformations are highly dependent on the nature and stereochemistry of the substituents, as well as the reaction conditions.
A prominent area of study involves the rearrangement of 1,2-disubstituted 1-phenyl-3,4-dihydronaphthalenes, which serve as close structural analogs and provide mechanistic insight applicable to other phenyl-dihydronaphthalene isomers. The rearrangement of halohydrins (compounds containing both a halogen and a hydroxyl group) derived from 1-phenyl-3,4-dihydronaphthalene demonstrates the profound influence of stereochemistry on the reaction outcome. acs.org
For example, when the cis-chlorohydrin of 1-phenyl-3,4-dihydronaphthalene is treated with a Grignard reagent like phenylmagnesium bromide, it undergoes a pinacol-type rearrangement to yield 2-phenyl-1-tetralone. acs.org In this mechanism, the migrating group (the phenyl ring) must be positioned trans to the leaving group. In contrast, the corresponding trans-bromohydrin reacts with silver tosylate to give 1-phenyl-2-tetralone. acs.org This difference in product formation underscores the stereospecific nature of the rearrangement.
The reaction of the trans-bromohydrin with phenylmagnesium bromide leads to yet another product, 1-benzoylindan, indicating a different mechanistic pathway is operative. acs.org Furthermore, the trans-bromohydrin can be converted into an epoxide when treated with alcoholic potassium hydroxide. This epoxide, upon exposure to sulfuric acid, rearranges to form 1-phenyl-2-tetralone. acs.org
The following table details the rearrangement reactions of disubstituted 1-phenyl-3,4-dihydronaphthalene halohydrins.
| Substrate | Reagent(s) | Major Product | Proposed Mechanism/Rearrangement Type | Reference |
| cis-Chlorohydrin of 1-phenyl-3,4-dihydronaphthalene | Phenylmagnesium Bromide | 2-Phenyl-1-tetralone | Pinacol-type rearrangement | acs.org |
| trans-Bromohydrin of 1-phenyl-3,4-dihydronaphthalene | Silver Tosylate | 1-Phenyl-2-tetralone | Rearrangement with halide as leaving group | acs.org |
| trans-Bromohydrin of 1-phenyl-3,4-dihydronaphthalene | Phenylmagnesium Bromide | 1-Benzoylindan | Rearrangement via a different pathway | acs.org |
| 1,2-Epoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene | Sulfuric Acid | 1-Phenyl-2-tetralone | Acid-catalyzed epoxide rearrangement | acs.org |
These studies highlight that the choice of reagent and the stereochemical arrangement of the substituents are critical factors that dictate the course of the rearrangement and the final product structure. acs.org The mechanisms for these transformations are often complex, involving intermediates such as epoxides and proceeding through pathways that facilitate the migration of a phenyl or benzo group. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers a fundamental picture of the molecular structure. In the ¹H NMR spectrum of 3-Phenyl-1,2-dihydronaphthalene, distinct signals are expected for the aromatic protons of the phenyl and dihydronaphthalene rings, as well as for the aliphatic protons of the dihydronaphthalene moiety. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons would be found in the upfield region (δ 2.0-3.0 ppm).
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons are expected to resonate in the δ 120-150 ppm range, while the aliphatic carbons would appear at higher field strengths.
To establish the connectivity between protons, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) are employed. A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the unambiguous assignment of the aliphatic protons in the dihydronaphthalene ring and help to differentiate the protons within the fused aromatic ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aliphatic CH₂ | 2.0 - 3.0 | 25 - 35 |
| Aromatic CH (Dihydronaphthalene) | 7.0 - 7.5 | 125 - 135 |
| Aromatic CH (Phenyl) | 7.2 - 7.6 | 127 - 130 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs.
The dihydronaphthalene ring system is not planar and can adopt different conformations. For 1,2-dihydronaphthalene (B1214177) derivatives, half-chair and boat conformations are commonly observed. github.io NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs) in a NOESY experiment, can provide insights into the through-space proximity of protons, which is dependent on the molecule's conformation.
The magnitude of the coupling constants between the aliphatic protons in the ¹H NMR spectrum can also be used to determine the dihedral angles between them, providing further information about the ring's conformation. For chiral derivatives of 1,2,3-triols, specific NMR techniques have been developed to elucidate their absolute configuration, which could be adapted for stereochemical studies of substituted dihydronaphthalenes.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would also establish the absolute stereochemistry if the compound crystallizes in a chiral space group.
Studies on related 1-oxo-1,2-dihydronaphthalene derivatives have shown that the cyclohexa-1,3-diene ring can adopt half-chair or boat conformations. github.io For instance, in dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate, the cyclohexa-1,3-diene ring of the 1,2-dihydronaphthalene system adopts a half-chair conformation. iucr.orgscielo.org.zaresearchgate.net The phenyl rings in this related structure are significantly twisted with respect to the dihydronaphthalene mean plane. iucr.orgscielo.org.zaresearchgate.net A similar non-planar conformation would be expected for this compound, with the phenyl group likely adopting a twisted orientation to minimize steric hindrance.
Table 2: Representative Crystallographic Data for a Substituted 1,2-Dihydronaphthalene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 13.789 |
| β (°) | 105.12 |
| V (ų) | 2081.5 |
| Z | 4 |
Note: Data for dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate. iucr.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic moieties. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic rings are expected to be strong in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic hydrocarbons include the loss of a hydrogen atom to form a stable (M-1)⁺ ion. Cleavage of the bonds in the aliphatic portion of the dihydronaphthalene ring could also occur. The loss of the phenyl group or fragmentation of the dihydronaphthalene ring system would lead to other characteristic fragment ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 206 | [M]⁺ |
| 205 | [M-H]⁺ |
| 129 | [M-C₆H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.
This compound contains both a phenyl group and a dihydronaphthalene system, both of which are UV chromophores. The conjugated π-system of the molecule is expected to give rise to strong absorptions in the ultraviolet region, typically between 200 and 400 nm. The presence of the phenyl substituent on the dihydronaphthalene ring may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1,2-dihydronaphthalene due to the extension of the conjugated system. nist.gov
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λ_max (nm) |
|---|
Note: These are estimated values based on the chromophores present.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of organic molecules. For 3-Phenyl-1,2-dihydronaphthalene, DFT calculations, often employing the B3LYP functional with a 6-31G* basis set, have been instrumental in understanding its fundamental characteristics.
Optimization of Molecular Geometry and Conformational Analysis
Table 1: Representative Calculated Geometrical Parameters for Phenyl-Substituted Dihydronaphthalene Systems
| Parameter | Typical Calculated Value (B3LYP/6-31G*) |
| C-C bond length (aromatic) | ~1.39 Å |
| C-C bond length (alicyclic) | ~1.54 Å |
| C=C bond length (dihydronaphthalene) | ~1.34 Å |
| C-H bond length | ~1.09 Å |
| C-C-C bond angle (aromatic) | ~120° |
| C-C-C bond angle (alicyclic) | ~112° |
| Dihedral Angle (Phenyl vs. Dihydronaphthalene) | Varies with conformation |
Note: These are generalized values and the actual parameters for this compound may vary.
Simulation of Spectroscopic Properties (UV-Vis, IR) and Absorption Energies
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. For conjugated systems like this compound, the electronic transitions between molecular orbitals, primarily π → π* transitions, are responsible for absorption in the UV region. The calculated absorption maxima provide insights into the electronic structure and the energies of the excited states.
Similarly, the simulation of infrared (IR) spectra through frequency calculations at the DFT level allows for the prediction of vibrational modes. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to understand the vibrational characteristics of different functional groups.
Table 2: Predicted Spectroscopic Data for Phenyl-Dihydronaphthalene Derivatives
| Spectroscopic Technique | Predicted Feature | Typical Calculated Range |
| UV-Vis (TD-DFT) | λmax (π → π*) | 250 - 350 nm |
| IR (DFT) | C-H stretching (aromatic) | 3000 - 3100 cm-1 |
| IR (DFT) | C-H stretching (alicyclic) | 2800 - 3000 cm-1 |
| IR (DFT) | C=C stretching | 1600 - 1680 cm-1 |
| IR (DFT) | C-C stretching (aromatic) | 1450 - 1600 cm-1 |
Note: These are generalized predictions based on related compounds. Specific values for this compound would require dedicated calculations.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface.
For this compound, the MEP surface would be expected to show regions of negative potential (electron-rich) associated with the π-systems of the phenyl ring and the double bond in the dihydronaphthalene moiety. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be located around the hydrogen atoms. The analysis of charge distribution reveals how the phenyl substituent influences the electronic landscape of the dihydronaphthalene core.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally.
Studies of Thermal and Photochemical Reaction Mechanisms
Experimental studies on the thermolysis of phenyl-substituted 1,2-dihydronaphthalenes have shown that 2- and this compound can be interconverted. Computational studies can model the pathways for such isomerizations, likely proceeding through sigmatropic hydrogen shifts.
Photochemical reactions of dihydronaphthalene derivatives have also been a subject of theoretical investigation. For instance, the photochemical ring-opening of 1,2-dihydronaphthalene (B1214177) has been studied using advanced computational methods, revealing complex pathways involving conical intersections and different excited states. While a specific study on this compound is not prominent, the general mechanisms of related compounds provide a framework for understanding its potential photochemical behavior.
Transition State Analysis and Reaction Energy Profiles
To fully understand a reaction mechanism, it is essential to identify the transition state structures and to calculate the corresponding activation energies. For the interconversion of phenyl-dihydronaphthalene isomers, computational chemists would search for the transition state connecting the two isomers. The energy of this transition state relative to the reactants determines the activation barrier for the reaction.
A reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, can be constructed from these calculations. This profile would show the relative energies of the reactants, intermediates, transition states, and products, providing a comprehensive energetic picture of the reaction pathway. For a hypothetical isomerization of this compound, the profile would detail the energy required to overcome the transition state barrier.
Quantum Chemical Parameters and Reactivity Indices
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining a variety of parameters that elucidate the electronic structure and reactivity of a molecule. These parameters are derived from the molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key Quantum Chemical Parameters:
HOMO (Highest Occupied Molecular Orbital) Energy (EHOMO): This parameter is associated with the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater tendency to act as an electron donor.
LUMO (Lowest Unoccupied Molecular Orbital) Energy (ELUMO): This parameter relates to the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability.
From these fundamental parameters, several global reactivity indices can be calculated to provide a more nuanced understanding of a molecule's chemical behavior:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).
For this compound, the presence of the phenyl group is expected to influence these parameters significantly. The π-system of the phenyl ring will interact with the π-system of the dihydronaphthalene moiety, affecting the delocalization of electrons and thus the energies of the frontier molecular orbitals.
Illustrative Quantum Chemical Parameters for Related Aromatic Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Naphthalene (B1677914) | -6.19 | -1.78 | 4.41 |
| Biphenyl (B1667301) | -6.24 | -1.18 | 5.06 |
| Anthracene | -5.79 | -2.18 | 3.61 |
| Phenanthrene | -6.11 | -1.97 | 4.14 |
Note: These values are representative and can vary depending on the computational method and basis set used.
The reactivity of this compound will be governed by the interplay of the electronic effects of the phenyl substituent and the inherent reactivity of the dihydronaphthalene core. The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction, which in turn will modulate the local reactivity of the dihydronaphthalene ring system.
Ionization Energy Studies via Photoelectron Spectroscopy and Related Quantum Calculations
Photoelectron Spectroscopy (PES) is a powerful experimental technique used to measure the ionization energies of molecules. In PES, a sample is irradiated with high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective molecular orbitals can be determined.
The resulting photoelectron spectrum consists of a series of bands, where each band corresponds to the ionization of an electron from a specific molecular orbital. The position of the band provides the ionization energy, and the fine structure can give information about the vibrational energy levels of the resulting cation.
For a molecule like this compound, the photoelectron spectrum would be expected to show a series of bands corresponding to the ionization of electrons from the π-orbitals of the aromatic system and the σ-orbitals of the aliphatic part of the dihydronaphthalene ring. The first ionization energy, corresponding to the removal of an electron from the HOMO, is of particular interest as it provides a direct measure of the molecule's electron-donating ability.
Quantum chemical calculations are essential for interpreting photoelectron spectra. Theoretical calculations can predict the ionization energies and the character of the molecular orbitals from which the electrons are ejected. By comparing the calculated ionization energies with the experimental spectrum, a detailed assignment of the spectral features can be made.
While an experimental photoelectron spectrum for this compound is not available in the surveyed literature, computational methods can provide a theoretical prediction of its ionization energies. The calculated energies of the occupied molecular orbitals from a DFT or other ab initio calculation can be related to the vertical ionization energies through Koopmans' theorem or more sophisticated methods.
Illustrative Ionization Energies for Related Aromatic Hydrocarbons
| Compound | First Ionization Energy (eV) |
| Benzene | 9.24 |
| Naphthalene | 8.15 |
| Biphenyl | 8.23 |
| Anthracene | 7.44 |
Note: These are experimental values and serve as a reference for the expected range of ionization energies for aromatic systems.
The introduction of the phenyl group to the 1,2-dihydronaphthalene skeleton is anticipated to lower the first ionization energy compared to the unsubstituted dihydronaphthalene, due to the extension of the π-conjugated system. The interaction between the phenyl and dihydronaphthalene π-orbitals will lead to a new set of molecular orbitals, with the HOMO being higher in energy than in the parent systems.
Applications in Advanced Organic Synthesis and Material Science
Role as Synthetic Intermediates and Building Blocks
Aryldihydronaphthalenes (ADHNs), including the 3-phenyl-1,2-dihydronaphthalene isomer, are crucial intermediates in organic synthesis. They serve as precursors for creating highly functionalized and structurally diverse aryltetralins, aryltetrahydronaphthalenes, and arylnaphthalenes. rsc.orgnih.gov The inherent reactivity of the dihydronaphthalene core, coupled with the presence of the phenyl substituent, allows for a wide array of chemical transformations.
Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of interest not only due to their presence in combustion byproducts but also as components of carbonaceous nanoparticles and have been studied in the context of astrochemistry. escholarship.orgosti.gov The synthesis of complex PAHs can be challenging, and pathways involving phenyl addition and dehydrocyclization have emerged as effective methods. escholarship.orgosti.gov
The this compound scaffold can be envisioned as a key intermediate in the formation of larger PAH systems. Theoretical and experimental studies have demonstrated that phenyl addition to naphthalene (B1677914), followed by dehydrocyclization, can lead to the formation of PAHs like triphenylene (B110318) and fluoranthene. escholarship.org While not a direct starting material in all published examples, the underlying mechanism involves the formation of phenyl-naphthalene adducts that subsequently cyclize and aromatize. The dihydronaphthalene structure represents a stabilized intermediate along this reaction coordinate. For instance, the reaction of a phenyl radical with naphthalene can lead to phenylated naphthalene intermediates which, through hydrogen abstraction and cyclization, form more complex PAHs. escholarship.org
The table below summarizes key reaction types involved in the synthesis of PAHs where dihydronaphthalene-type structures can be considered as relevant intermediates.
| Reaction Type | Description | Significance |
| Phenyl-Addition/dehydroCyclization (PAC) | Addition of a phenyl radical to an aromatic system followed by cyclization and hydrogen loss. | An efficient high-temperature pathway to complex aromatic structures. escholarship.org |
| Hydrogen-Abstraction/Acetylene-Addition (HACA) | A well-studied mechanism for the growth of PAHs. escholarship.org | Explains the formation of many symmetrical PAHs. acs.org |
The dihydronaphthalene framework is present in numerous biologically active natural products. rsc.org This has spurred significant interest in using dihydronaphthalene derivatives as scaffolds for the synthesis of complex molecules with potential therapeutic applications. rsc.org The this compound structure, in particular, offers a rigid and modifiable platform for building intricate three-dimensional architectures.
Cobalt-catalyzed reactions of o-styryl N-tosyl hydrazones have been shown to produce substituted 1,2-dihydronaphthalenes. rsc.org This methodology highlights the utility of the dihydronaphthalene core as a building block, with the reaction proceeding through a cobalt(III)-carbene radical intermediate. rsc.org Furthermore, dihydronaphthalene derivatives are valuable starting materials for synthesizing various biologically active cyclic molecules. rsc.org
The following table details examples of complex molecular classes that can be accessed from dihydronaphthalene scaffolds.
| Molecular Class | Synthetic Approach from Dihydronaphthalene Scaffold | Biological Relevance/Application |
| Aryltetralins/Aryltetrahydronaphthalenes | Reduction of the double bond in the dihydronaphthalene ring. | Found in various natural products with diverse biological activities. rsc.orgnih.gov |
| Arylnaphthalenes | Aromatization of the dihydronaphthalene ring. | Core structure of many dyes, pharmaceuticals, and electronic materials. |
| Biologically Active Cyclic Molecules | Further functionalization and ring-forming reactions. | Potential as therapeutic agents, including anticancer and antimicrobial agents. rsc.orgnih.gov |
The introduction of chirality into the this compound scaffold opens up avenues for its use in asymmetric synthesis. Chiral dihydronaphthalene derivatives can serve as valuable building blocks for the stereoselective synthesis of more complex chiral molecules. acs.org Asymmetric synthesis is crucial in the development of pharmaceuticals, where often only one enantiomer of a drug is active.
Methods for the asymmetric synthesis of dihydronaphthalene derivatives have been developed. For example, copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes can produce biologically active 1,2-dihydronaphthalene-1-ol derivatives with high enantioselectivity. nih.gov These chiral alcohols can then be further transformed into other valuable chiral molecules. nih.gov The stereochemistry of these transformations is often controlled by chiral catalysts or auxiliaries. nih.govmdpi.com
The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the use of chiral building blocks like derivatives of this compound is a key strategy. The ability to control the three-dimensional arrangement of atoms is paramount in creating molecules with specific biological functions. nih.gov
Contributions to Catalysis and Reagent Design
While this compound itself is not typically a catalyst, its derivatives have the potential to be utilized in the design of chiral ligands for asymmetric catalysis. The rigid backbone of the dihydronaphthalene structure can provide a well-defined steric environment around a metal center, which is crucial for inducing enantioselectivity in catalytic reactions. The synthesis of axially chiral biaryl compounds, for instance, often relies on ligands that can control the spatial orientation of the reactants. mdpi.com
Furthermore, the synthesis of dihydronaphthalene derivatives can be achieved through catalytic methods. For example, rhodium(III)-catalyzed ring-opening additions have been used to create 2-aryl dihydronaphthalene derivatives. nih.gov The development of such catalytic processes is essential for the efficient and selective synthesis of these valuable building blocks.
Development of Materials with Specific Electronic or Optical Properties
The extended π-system of the dihydronaphthalene core, in conjunction with the phenyl substituent, suggests that derivatives of this compound could be incorporated into materials with interesting electronic and optical properties. Polycyclic aromatic hydrocarbons, which can be synthesized from dihydronaphthalene precursors, are known to have applications in organic electronics. uhmreactiondynamics.org
The electronic properties of such materials are dictated by the extent of π-conjugation, which influences the HOMO-LUMO gap. By modifying the substituents on the this compound scaffold, it may be possible to tune these properties for specific applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Dihydronaphthalene derivatives have also been explored as fluorescent ligands, indicating their potential in the development of optical materials. rsc.org
Molecular Probes and Ligands in Chemical Biology Research (Focus on Molecular Mechanism)
In chemical biology, molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. ed.ac.uk Fluorescent probes, in particular, allow for the real-time imaging of biomolecules and cellular events. ed.ac.uk The dihydronaphthalene scaffold has been incorporated into fluorescent ligands for estrogen receptors, demonstrating its utility in this area. rsc.org
The design of a molecular probe requires a recognition element that binds to the target of interest and a signaling element that produces a detectable signal. The this compound structure could serve as the core of a molecular probe, with the phenyl group and other positions on the dihydronaphthalene ring being functionalized to impart target specificity and fluorescent properties. The interaction of such probes with their biological targets can be studied to elucidate molecular mechanisms of action. For example, a probe could be designed to bind to a specific enzyme active site, and changes in its fluorescence upon binding could provide information about the enzyme's catalytic mechanism. mdpi.com
The development of such probes often involves the synthesis of coordination compounds where the dihydronaphthalene derivative acts as a ligand for a metal ion. mdpi.commdpi.comscirp.org The resulting metal complexes can exhibit unique photophysical properties and biological activities. mdpi.com
Molecular Interactions with Enzymes (e.g., 5α-reductase inhibition mechanisms)
There is currently a lack of specific research data on the molecular interactions between this compound and the enzyme 5α-reductase. The mechanism of inhibition, if any, has not been elucidated in the available scientific literature. Research on other non-steroidal inhibitors of 5α-reductase is ongoing, but specific studies focusing on the this compound scaffold are not presently available.
Tubulin Polymerization Inhibition Mechanisms at the Molecular Level
Detailed studies on the molecular mechanisms of tubulin polymerization inhibition by this compound are not found in the current body of scientific research. While other dihydronaphthalene analogs have been investigated as potential tubulin polymerization inhibitors, showing inspiration from natural products like combretastatin (B1194345) A-4, the specific activity and mechanism of action for this compound have not been reported.
Development as Photofluorogenic Ligands for Receptor Binding Studies
The development and application of this compound as a photofluorogenic ligand for receptor binding studies have not been specifically described in the available literature. Research in this area has tended to focus on 1,2-diaryl-3,4-dihydronaphthalene systems, which can undergo photocyclization to form highly fluorescent species, making them useful as probes for receptors such as the estrogen receptor. However, similar studies involving the this compound structure have not been reported.
Future Research Directions for 3 Phenyl 1,2 Dihydronaphthalene
Development of Novel Stereoselective and Enantioselective Synthetic Pathways
The biological activity and material properties of chiral molecules are often dictated by their specific three-dimensional arrangement. Therefore, a primary future objective is the development of synthetic methods that afford precise control over the stereochemistry of 3-phenyl-1,2-dihydronaphthalene and its derivatives.
Future research will likely move beyond classical approaches to embrace advanced catalytic systems that can generate specific stereoisomers with high efficiency and purity. The development of novel chiral catalysts, including those based on transition metals like rhodium, nickel, and iridium, is a critical avenue of exploration. nih.govaspbs.com For instance, iridium-catalyzed asymmetric hydrogenation has proven highly effective for producing chiral amines with excellent enantioselectivity (98-99% ee) and could be adapted for the synthesis of chiral dihydronaphthalene derivatives. aspbs.com
Key research goals in this area include:
Catalyst Design: Creating new chiral ligands that can effectively control the stereochemical outcome of cyclization and hydrogenation reactions. nih.gov
Asymmetric Methodologies: Adapting powerful asymmetric transformations, such as enantioselective conjugate additions and intramolecular Heck reactions, to the this compound framework. nih.gov
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Potential Reaction | Anticipated Advantage | Reference |
|---|---|---|---|
| Chiral Lewis Acids | Asymmetric Nazarov Cyclization / Ring Expansion | Control of ring formation and stereocenters. | nih.gov |
| Rhodium(III) Catalysts | Ring-Opening Addition Reactions | High regioselectivity under redox-neutral conditions. | nih.gov |
| Iridium-UbaPHOX Complexes | Asymmetric Hydrogenation | Extremely high enantioselectivity for related scaffolds. | aspbs.com |
| Nickel-Catalyzed Systems | Reductive Cyclization / Intramolecular Heck Reaction | Access to complex tricyclic cores and key intermediates. | nih.gov |
Exploration of Unconventional Reactivity Patterns and Green Chemistry Approaches
Moving beyond well-established reaction pathways, future work will benefit from exploring unconventional reactivity to access novel derivatives and improve synthetic efficiency. This includes investigating radical reactions and photochemical methods. For example, cobalt(III)-carbene radical intermediates have been used to catalyze the synthesis of 1,2-dihydronaphthalenes through a mechanism involving reactive ortho-quinodimethane (o-QDM) intermediates. alliedacademies.org Similarly, radical-mediated reactions with thiols have been shown to produce 3-phenylsulfanyl-1,2-dihydronaphthalenes, indicating the scaffold's compatibility with radical processes. nih.gov
In parallel, the principles of green chemistry must be integrated into synthetic planning. This involves minimizing waste, reducing energy consumption, and using less hazardous substances. Key strategies for future development include:
Photocatalysis: Using light to drive reactions, often under mild conditions, as an alternative to heat-intensive methods. Photochemical electrocyclic ring-opening is a known pathway for dihydronaphthalenes. chemsrc.com
Alternative Solvents: Employing environmentally benign solvents like water, or developing solvent-free reaction conditions. rsc.org
Atom Economy: Designing reactions, such as cyclizations and additions, that incorporate a maximum number of atoms from the starting materials into the final product. nih.gov
Table 2: Unconventional and Green Synthetic Approaches
| Approach | Description | Potential Benefit | Reference |
|---|---|---|---|
| Metalloradical Catalysis | Use of metal-carbene radical intermediates to trigger cyclization. | Access to unique reactivity via o-QDM intermediates. | alliedacademies.org |
| Photochemical Rearrangement | Light-induced reactions such as di-π-methane rearrangement and electrocyclic reactions. | Energy-efficient synthesis of complex bicyclic systems. | chemsrc.com |
| Single-Collision Reactions | Studying barrierless gas-phase reactions, such as phenyl radical addition to dienes, to understand fundamental reactivity. | Insights into reaction mechanisms relevant to astrochemistry and combustion. | |
| Aqueous Synthesis | Utilizing water as a reaction medium, potentially with a phase-transfer catalyst. | Reduced environmental impact and simplified purification. | rsc.org |
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry is a powerful tool for accelerating the discovery of new molecules with desired properties. Future research should leverage advanced computational modeling to predict the behavior of this compound derivatives before they are synthesized in the lab.
Density Functional Theory (DFT) calculations can be employed to elucidate complex reaction mechanisms, as demonstrated in the study of cobalt-catalyzed dihydronaphthalene synthesis where DFT confirmed the involvement of an o-QDM intermediate. alliedacademies.org This predictive power can be extended to a high-throughput screening approach. By computationally creating a virtual library of derivatives with various substituents, it is possible to calculate and predict key properties such as electronic structure, redox potentials, and solubility. rsc.org This in silico approach allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.
Table 3: Computational Approaches for Derivative Design
| Computational Method | Application | Goal | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Understand reaction pathways and transition states. | alliedacademies.org |
| High-Throughput Virtual Screening | Property Prediction | Identify derivatives with optimal electronic, optical, or solubility properties. | rsc.org |
| Molecular Dynamics (MD) | Conformational Analysis | Simulate the molecule's behavior and interactions in different environments. | |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Substrate Interaction Modeling | Design derivatives with enhanced biological activity by modeling interactions with a target protein. |
Integration with Supramolecular Chemistry and Nanotechnology for Functional Materials
While ADHNs are known components of bioactive compounds, a significant future direction lies in their use as building blocks for advanced functional materials. nih.govnih.gov This involves integrating the this compound core into larger, highly organized systems.
Supramolecular Chemistry: The aromatic rings within the this compound structure are capable of engaging in non-covalent interactions, such as π-π stacking (arene-arene interactions). specialchem.com These forces can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures like liquid crystals, gels, or organic frameworks. Future research could focus on designing derivatives that can form these ordered assemblies for applications in sensing or molecular recognition.
Nanotechnology: The unique optical and electronic properties of the dihydronaphthalene scaffold can be exploited in the field of nanotechnology. alliedacademies.org By incorporating this molecule into polymers or attaching it to nanoparticles, it may be possible to create novel functional materials. aspbs.comnih.gov Potential applications include organic light-emitting diodes (OLEDs), sensors where fluorescence changes upon binding an analyte, or as components in specialized nanocoatings. specialchem.com
Table 4: Potential Applications in Materials Science
| Field | Potential Application | Underlying Principle | Reference |
|---|---|---|---|
| Supramolecular Chemistry | Molecular Sensors | Derivatives designed to change conformation or optical properties upon guest binding. | specialchem.com |
| Self-Assembling Gels | Exploiting arene-arene and other non-covalent interactions for material formation. | specialchem.com | |
| Nanotechnology | Organic Electronics | Use as a component in semiconducting polymers or films. | alliedacademies.org |
| Functional Nanocoatings | Incorporation into thin films to impart specific optical or repellent properties. | specialchem.com |
Q & A
Q. What are the optimal synthetic routes for regioselective preparation of 3-phenyl-1,2-dihydronaphthalene?
The Heck arylation reaction using aryl iodides and 1,2-dihydronaphthalene is a key method. Under Jeffery conditions (e.g., Pd(OAc)₂, TBAB, NaHCO₃), the reaction favors 3-aryl product formation (75:25 ratio). Deuterium labeling studies confirm competing pathways: 1-aryl products form via double-bond isomerization, while 3-aryl products arise from trans Pd-H elimination . Photoredox-cobalt dual catalysis (e.g., 9-mesityl-10-methylacridinium perchlorate and Co(dmgH)₂PyCl) enables visible light-mediated synthesis in MeCN/HFIP, yielding 4-aryl derivatives (structural analogs) with good efficiency .
Q. How can structural characterization of this compound derivatives be validated?
Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, deuterium labeling in Heck reaction products helps distinguish between 1-aryl and 3-aryl isomers by tracking hydrogen migration patterns . Polarimetry or chiral HPLC may be required to resolve enantiomers in asymmetric syntheses, such as those involving N-tert-butyl carboxamide intermediates .
Q. What analytical techniques are suitable for detecting trace levels of this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-tandem MS (LC-MS/MS) using MRM transitions are recommended. Solid-phase extraction (SPE) with C18 cartridges can preconcentrate samples from water or soil matrices. For complex mixtures (e.g., landfill leachates), effect-directed analysis (EDA) combines fractionation, biotesting, and non-target screening to identify bioactive derivatives .
Advanced Research Questions
Q. How do competing mechanistic pathways in Heck reactions affect regioselectivity for this compound synthesis?
The ratio of 1-aryl to 3-aryl products depends on the palladium catalyst’s ability to stabilize transition states. Jeffery conditions favor oxidative addition of aryl iodides to Pd(0), followed by carbopalladation at the less substituted alkene position. Trans Pd-H elimination dominates for 3-aryl products, whereas 1-aryl isomers form via β-hydride elimination and subsequent isomerization. Computational studies (DFT) can model energy barriers for these pathways .
Q. What contradictions exist in the reported toxicological effects of dihydronaphthalene derivatives, and how can they be resolved?
Some studies report hepatotoxicity for 4-phenyl-1,2-dihydronaphthalene, while others show no adverse effects at similar doses. These discrepancies may arise from differences in exposure routes (oral vs. inhalation), metabolic activation in specific species (e.g., CYP450 isoforms in rodents), or impurities in synthesized batches. Rigorous risk-of-bias assessment (e.g., ATSDR’s criteria for randomization, dose reporting, and outcome transparency) is critical to prioritize high-confidence data .
Q. What methodologies address data gaps in environmental fate studies for this compound?
Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) to assess persistence. Use quantitative structure-activity relationship (QSAR) models to predict partition coefficients (log K₀w) and bioaccumulation potential. For field validation, deploy passive samplers in industrial wastewater discharge zones and correlate levels with ecotoxicological endpoints (e.g., algal growth inhibition) .
Q. How can in vitro models elucidate the metabolic pathways of this compound?
Employ liver microsomes (human or rodent) supplemented with NADPH to identify phase I metabolites (e.g., epoxides, diols). LC-HRMS with isotopic labeling tracks hydroxylation or glutathione conjugation. For epoxide intermediates, glutathione S-transferase (GST) assays (e.g., using recombinant GSTA5) quantify detoxification efficiency. Compare results to in vivo biomarker data (e.g., urinary mercapturic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
